molecular formula C13H23ClN2O2 B2903754 Tert-butyl2-amino-4-azatricyclo[4.2.1.0,3,7]nonane-4-carboxylatehydrochloride CAS No. 2344680-16-4

Tert-butyl2-amino-4-azatricyclo[4.2.1.0,3,7]nonane-4-carboxylatehydrochloride

Cat. No.: B2903754
CAS No.: 2344680-16-4
M. Wt: 274.79
InChI Key: GAVVGRIPUNSYHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl2-amino-4-azatricyclo[4.2.1.0,3,7]nonane-4-carboxylatehydrochloride is a complex organic compound with the molecular formula C13H23ClN2O2. It is known for its unique tricyclic structure, which makes it a versatile scaffold in medicinal chemistry and drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl2-amino-4-azatricyclo[4210,3,7]nonane-4-carboxylatehydrochloride typically involves multiple steps One common method starts with the cyclization of a suitable precursor to form the tricyclic coreThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound often employs optimized synthetic routes to maximize yield and purity. This includes the use of high-pressure reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl2-amino-4-azatricyclo[4.2.1.0,3,7]nonane-4-carboxylatehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further utilized in medicinal chemistry for drug development .

Scientific Research Applications

Tert-butyl2-amino-4-azatricyclo[4.2.1.0,3,7]nonane-4-carboxylatehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Tert-butyl2-amino-4-azatricyclo[4.2.1.0,3,7]nonane-4-carboxylatehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique tricyclic structure allows it to fit into binding sites with high specificity, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl2-amino-4-azatricyclo[4.2.1.0,3,7]nonane-4-carboxylate
  • Tert-butyl2-amino-4-azatricyclo[4.2.1.0,3,7]nonane-4-carboxylatehydrobromide

Uniqueness

Tert-butyl2-amino-4-azatricyclo[4.2.1.0,3,7]nonane-4-carboxylatehydrochloride stands out due to its hydrochloride salt form, which enhances its solubility and stability compared to its analogs. This makes it more suitable for various applications in medicinal chemistry and drug development .

Properties

IUPAC Name

tert-butyl 2-amino-4-azatricyclo[4.2.1.03,7]nonane-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2.ClH/c1-13(2,3)17-12(16)15-6-8-4-7-5-9(8)11(15)10(7)14;/h7-11H,4-6,14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVVGRIPUNSYHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC3CC2C1C3N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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